Capecitabine Impurity M Capecitabine Impurity M
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193167
InChI: InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1
SMILES:
Molecular Formula: C11H14FN3O6
Molecular Weight: 303.24 g/mol

Capecitabine Impurity M

CAS No.:

Cat. No.: VC16193167

Molecular Formula: C11H14FN3O6

Molecular Weight: 303.24 g/mol

* For research use only. Not for human or veterinary use.

Capecitabine Impurity M -

Specification

Molecular Formula C11H14FN3O6
Molecular Weight 303.24 g/mol
IUPAC Name methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Standard InChI InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1
Standard InChI Key KYPRNCZVBFLOSP-FJGDRVTGSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O
Canonical SMILES CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Introduction

Chemical Identity and Structural Characteristics

Capecitabine Impurity M belongs to the class of pyrimidine carbamate derivatives. Its structure arises from methoxy substitution at the carbamate group of capecitabine’s parent molecule, leading to distinct physicochemical properties. Key identifiers include:

PropertyValue
CAS No.296248-49-2
Molecular FormulaC11H14FN3O6\text{C}_{11}\text{H}_{14}\text{FN}_{3}\text{O}_{6}
Molecular Weight303.24 g/mol
SynonymsCapecitabine methylcarbamate impurity; 5′-Deoxy-5-fluoro-N-(methoxycarbonyl)cytidine

The impurity’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), which revealed a methyl ester group at the carbamate position and a 5-deoxyribofuranosyl moiety .

Synthetic Pathways and Process-Related Origins

Synthetic Methodology

The synthesis of Capecitabine Impurity M involves strategic modifications to capecitabine’s manufacturing process. A patented route (CN103910773B) outlines the following steps :

  • Chlorination: 2,3-O-isopropylidene-5-deoxy-D-ribofuranose undergoes chlorination at low temperatures.

  • Acetonylation: Reaction with sodium hydride (NaH) yields β-3, β-2, and α-3 acetonylidene intermediates.

  • Hydrolysis: Treatment with methanol/water in the presence of Amberlyst15 catalyst selectively removes protecting groups, yielding Impurity M.

Analytical Characterization and Detection

Chromatographic Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for quantifying Impurity M. Key chromatographic parameters include :

ParameterValue
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhaseAmmonium acetate (pH 4.5)/methanol (gradient)
Retention Time (RRT)0.18–0.20 relative to capecitabine
DetectionUV at 254 nm

Impurity M typically elutes earlier than capecitabine due to its reduced hydrophobicity .

Spectroscopic Confirmation

  • Mass Spectrometry: The molecular ion peak at m/zm/z 304.1 ([M+H]+\text{[M+H]}^+) correlates with its molecular weight. Fragmentation patterns include losses of CO2\text{CO}_2 (m/zm/z 260) and the ribofuranosyl moiety (m/zm/z 130) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Signals at δ 3.75 ppm (methoxy group) and δ 7.81 ppm (pyrimidine H-6).

    • 13CNMR^{13}\text{C} \text{NMR}: Carbamate carbonyl at δ 157.6 ppm and ribose carbons at δ 85–95 ppm .

Stability and Degradation Behavior

Stress testing under ICH guidelines reveals Impurity M’s stability profile :

ConditionResult
Acidic (0.1M HCl, 24h)Stable; no degradation
Basic (0.1M NaOH, 24h)Partial hydrolysis to 5′-deoxy-5-fluorocytidine
Oxidative (3% H2_2O2_2)No significant degradation

These findings suggest Impurity M is resistant to hydrolysis under acidic conditions but susceptible to base-mediated cleavage of the carbamate bond.

Regulatory and Pharmacopoeial Considerations

Per ICH Q3A guidelines, impurities exceeding 0.10% of the total drug substance require identification and qualification . Capecitabine Impurity M’s typical concentration ranges from 0.05% to 0.12% in commercial batches, necessitating stringent control during manufacturing . Regulatory submissions must include:

  • Synthetic pathways for impurity generation.

  • Validated analytical methods for quantification.

  • Toxicological data (if concentration exceeds 0.15%).

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